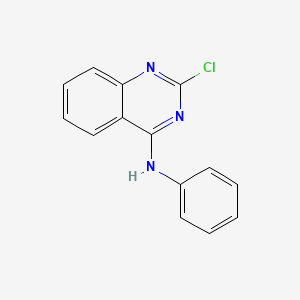

2-chloro-N-phenylquinazolin-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazoline derivatives, such as 2-chloro-N-phenylquinazolin-4-amine, often involves cyclization of chalcone derivatives . Another method involves the nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis

The molecular structure of this compound involves a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

- 2-Chloro-N-phenylquinazolin-4-amine has been a focus in the synthesis of various compounds with potential biological activities. For instance, its derivatives were studied for their analgesic and anti-inflammatory activities. In one study, the compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed significant analgesic and anti-inflammatory properties (Alagarsamy et al., 2015).

Anticancer Properties

- Research into this compound derivatives has also demonstrated promising anticancer applications. For example, certain derivatives were identified as potent apoptosis inducers and showed efficacy in various cancer models, including human MX-1 breast cancer (Sirisoma et al., 2009).

Structural Analysis and Chemical Synthesis

- The compound has been utilized in studies involving X-ray crystallography, providing insights into its molecular structure and potential interactions (Pérez-Fehrmann et al., 2013). Additionally, various methodologies have been developed for synthesizing derivatives of this compound, indicating its importance in chemical synthesis research (Tsai et al., 2008).

Pharmaceutical Research

- In pharmaceutical research, this compound derivatives have been explored for their potential in drug development, particularly in targeting various diseases like cancer. This includes studies on their mechanism of action and potential efficacy in disease models (Jia et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-phenylquinazolin-4-amine is the Epidermal Growth Factor Receptor (EGFR) kinase . This receptor plays an essential role in the regulation of cell growth, proliferation, and differentiation . It has been found to be overexpressed in at least 70% of human cancers, including non-small cell lung carcinomas (NSCLC), breast cancer, gliomas, squamous cell carcinoma of the head and neck as well as prostate cancer .

Mode of Action

This compound interacts with its target, the EGFR kinase, by binding to the active site of the enzyme . This binding inhibits the kinase activity of the EGFR, thereby preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cell proliferation .

Biochemical Pathways

The inhibition of EGFR kinase by this compound affects multiple biochemical pathways. One of the key pathways is the PI3K/Akt pathway , which is involved in cell survival and growth . By inhibiting EGFR kinase, this compound prevents the activation of this pathway, leading to reduced cell proliferation .

Pharmacokinetics

It is known that the compound demonstrates inhibitory activity against cyp1b1, which suggests that it may be metabolized by this enzyme

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cell cycle arrest . By inhibiting EGFR kinase, this compound prevents the activation of downstream signaling pathways that promote cell growth and survival .

Propiedades

IUPAC Name |

2-chloro-N-phenylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3/c15-14-17-12-9-5-4-8-11(12)13(18-14)16-10-6-2-1-3-7-10/h1-9H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKYWYCANLVLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)

![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)

![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanoate](/img/structure/B2613617.png)

![3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2613619.png)